Bienvenue dans la boutique en ligne BenchChem!

2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide

Metabolic Stability Bioisostere Pharmacophore Design

2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8; molecular formula: C10H9F2NO3; molecular weight: 229.18) is a halogenated benzodioxole-5-carboxamide derivative. It belongs to the broader chemotype of 2,2-difluoro-1,3-benzodioxole (DFBD) compounds, a scaffold of recognized importance in pharmaceutical and agrochemical research due to its metabolic stability and role as a bioisosteric replacement for the methylenedioxy group.

Molecular Formula C10H9F2NO3
Molecular Weight 229.18
CAS No. 2055119-09-8
Cat. No. B3049409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide
CAS2055119-09-8
Molecular FormulaC10H9F2NO3
Molecular Weight229.18
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(C=C1)OC(O2)(F)F
InChIInChI=1S/C10H9F2NO3/c1-13(2)9(14)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,1-2H3
InChIKeyWSPDWRAMZOJYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8): Benchmarking the 2,2-Difluorobenzodioxole-5-carboxamide Scaffold for Advanced Intermediate Procurement


2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8; molecular formula: C10H9F2NO3; molecular weight: 229.18) is a halogenated benzodioxole-5-carboxamide derivative . It belongs to the broader chemotype of 2,2-difluoro-1,3-benzodioxole (DFBD) compounds, a scaffold of recognized importance in pharmaceutical and agrochemical research due to its metabolic stability and role as a bioisosteric replacement for the methylenedioxy group [1]. While the N,N-dimethylamide variant has a limited published profile, its core motif appears in clinically advanced CFTR modulators, making it a building block of procurement interest.

Why Generic Benzodioxole-5-carboxamides Cannot Substitute for the 2,2-Difluoro-N,N-dimethyl Analog (CAS 2055119-09-8) in Fluorine-Aware Research Programs


In compounds bearing the 1,3-benzodioxole ring, substitution at the 2‑position is a critical determinant of metabolic fate, target residence time, and chemical reactivity. The non-fluorinated parent (methylene analog) is susceptible to cytochrome P450-mediated oxidation at the acetal carbon, a major metabolic soft spot. Replacement of the 2‑hydrogen atoms with fluorine, as in the 2,2‑difluoro motif, eliminates this oxidative site, increasing metabolic stability and altering PK profiles [1]. Procuring a generic benzodioxole-5-carboxamide (e.g., the methylenedioxy analog) where metabolic robustness matters introduces a structural liability. The specific CAS 2055119-09-8 analog also bears an N,N-dimethylamide, providing a handle for further elaboration while avoiding the free carboxylic acid’s hydrogen-bond donor capacity, which can complicate membrane permeability assessments .

Comparator-Based Evidence for 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8)


Metabolic Stability: 2,2-Difluoro Motif vs. Methylene (Non-Fluorinated) Analog at the Benzodioxole 2-Position

The 2,2-difluoro-1,3-benzodioxole motif is documented to be a metabolically stable bioisostere of the methylenedioxy group. Core structural analysis and precedents from CFTR programs indicate that the difluoro substitution blocks oxidative metabolism at the 2‑position, a pathway known to proceed via CYP450 hydroxylation for the non-fluorinated analog [1][2]. While direct microsomal stability data for the N,N-dimethylamide analog (CAS 2055119-09-8) are not publicly available, the difluoromethylene group’s effect is a class-level property, demonstrated in closely related 5‑substituted 2,2‑difluoro-1,3-benzodioxoles [3].

Metabolic Stability Bioisostere Pharmacophore Design

Structural Differentiation: N,N-Dimethylamide vs. Primary Carboxamide or Free Carboxylic Acid at the 5-Position

The N,N-dimethylamide group in CAS 2055119-09-8 replaces the hydrogen-bond donor (HBD) of a primary amide with a tertiary amide. While no direct permeability or solubility comparison is published, the physicochemical principle is that removal of the HBD lowers the topological polar surface area (TPSA) and reduces hydrogen-bond-mediated interactions with aqueous media. The computed TPSA for 2,2-difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide is 38.77 Ų . For the hypothetical primary amide analog (2,2-difluoro-1,3-benzodioxole-5-carboxamide; CAS 656-45-1), the TPSA is expected to be higher due to the –CONH2 group, potentially limiting passive membrane permeability.

Medicinal Chemistry Permeability Building Block

Synthetic Tractability: Organometallic Derivatization of the 2,2-Difluoro-1,3-benzodioxole Scaffold

The 2,2-difluoro-1,3-benzodioxole core is established as an exceptionally acidic arene (pKa ~ 31 in THF) that undergoes clean 4‑lithiation with LIDA/KOtBu, enabling regiospecific C–C bond formation at the position para (or ortho) to the dioxole ring [1]. This methodology has been successfully applied to prepare over three dozen N- and O-functionalized derivatives, including carboxamides. While the published series focused on 4‑substitution, the same lithiation strategy is documented to access 5‑substituted derivatives via halogen/metal permutation, providing a validated route to the 5‑carboxamide substitution pattern of the target compound.

Organometallic Chemistry Functionalization Late-Stage Derivatization

Procurement Specification: Purity of CAS 2055119-09-8 from a Verified Commercial Supplier

A verified supplier, Leyan (Shanghai Haohong Biomedical), lists 2,2-difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8) at 98% purity . This specification is competitive with analogous 2,2-difluoro-1,3-benzodioxole-5-carboxamides offered by other vendors (e.g., A2B Chem LLC at 95% purity [1]). Procurement from a supplier offering ≥98% purity reduces the need for costly in-house repurification in array chemistry or parallel synthesis campaigns.

Quality Control Purity Procurement

High-Leverage Application Scenarios for 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide (CAS 2055119-09-8) Based on Evidenced Differentiation


Scaffold Hopping in CFTR Modulator Lead Optimization Programs

The 2,2-difluoro-1,3-benzodioxole motif is a core element of clinically validated CFTR correctors such as lumacaftor and tezacaftor [1]. Teams exploiting this scaffold can incorporate CAS 2055119-09-8 as a protected 5‑carboxyl surrogate for amide coupling or as a direct comparator to the free acid (CAS 656-46-2) in structure–activity relationship (SAR) studies. The difluoro acetal provides metabolic stability at the 2‑position, while the dimethylamide serves as a permeability-enhancing neutral replacement for the free acid.

Agrochemical Intermediate for Fluorinated Benzodioxole-Derived Fungicides

2,2-Difluoro-1,3-benzodioxole derivatives are established intermediates for agrochemicals, notably the fungicide fludioxonil [1]. The 5‑N,N-dimethylcarboxamide analog (CAS 2055119-09-8) can be hydrolyzed to the carboxylic acid or converted to the acid chloride for downstream coupling with pyrrole-3-carbonitrile synthons, providing a fluorinated, metabolically robust alternative to the non-fluorinated piperonyl-based intermediates historically used in pesticide discovery.

Kinase Probe Synthesis Requiring a Planar, Electron-Deficient Aryl Amide Module

The benzodioxole-5-carboxamide pharmacophore, particularly with electron-withdrawing substituents, has been explored as a hinge-binding or allosteric site motif in kinase inhibitor design [1]. The difluoro substitution at the 2‑position increases the electron deficiency of the phenyl ring, potentially strengthening π-stacking interactions. The N,N-dimethylamide provides a compact, non-ionizable cap that can be further diversified via directed ortho-metalation, as validated by the Schlosser methodology [2].

Biological Assay Building Block with Controlled HBD Profile

For phenotypic screening libraries, the absence of hydrogen-bond donors (HBD = 0) in CAS 2055119-09-8, combined with the moderate TPSA of 38.77 Ų [1], positions this analog as a Rule-of-3/5 compliant fragment with balanced solubility and permeability prospects. Its procurement at 98% purity ensures that assay results are not confounded by impurities exceeding 2%, a key consideration for reproducible IC₅₀ determination in early-stage screening [2].

Quote Request

Request a Quote for 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.